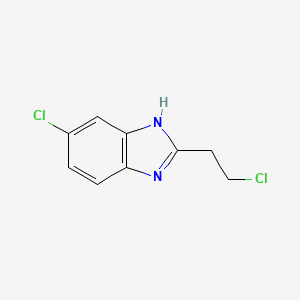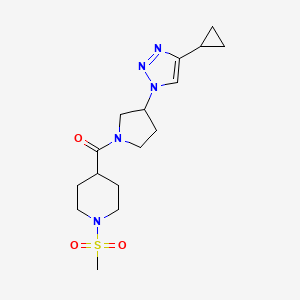
(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the 1,2,3-triazole ring through a [3+2] cycloaddition reaction, commonly known as a click reaction . The pyrrolidine and piperidine rings could be formed through various methods, including cyclization reactions. The methanone group could be introduced through a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups in space. The 1,2,3-triazole ring could potentially participate in π-electron delocalization . The pyrrolidine and piperidine rings could adopt various conformations depending on the substituents attached to them.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The 1,2,3-triazole ring is generally stable but can participate in reactions with electrophiles or nucleophiles under certain conditions . The pyrrolidine and piperidine rings can undergo reactions at the nitrogen atom or at the carbon atoms adjacent to the nitrogen .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar 1,2,3-triazole ring and sulfonyl group could increase its solubility in polar solvents .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
A study described the one-pot multistep synthesis of dimethyl sulfomycinamate, highlighting a method that could be relevant for synthesizing complex molecules similar to the compound of interest, demonstrating the importance of Bohlmann-Rahtz heteroannulation reactions in creating structurally complex and biologically relevant molecules (Bagley et al., 2005).
Research on the synthesis of 6-Methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridines showcases the development of novel P2X7 antagonists, indicating the potential therapeutic applications of structurally complex molecules that share similar motifs with the compound of interest (Chrovian et al., 2018).
Biological Activity and Applications
A study on [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives investigated their anticancer and antituberculosis activities, suggesting that molecules with complex heterocyclic structures can exhibit significant biological activities (Mallikarjuna et al., 2014).
Synthesis and molecular docking studies of new 1,3-oxazole clubbed pyridyl-pyrazolines as anticancer and antimicrobial agents show the utility of incorporating multiple heterocyclic units into a single molecule for enhancing biological activity, which could be relevant for the development of new drugs based on the compound of interest (Katariya et al., 2021).
Mecanismo De Acción
Target of Action
The compound, also known as 4-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]-1-methanesulfonylpiperidine, is primarily targeted as a Von Hippel-Lindau (VHL) inhibitor . VHL is a protein that plays a crucial role in cellular response to oxygen levels and is involved in the degradation of hypoxia-inducible factors .
Mode of Action
As a VHL inhibitor, this compound prevents the degradation of hypoxia-inducible factors (HIFs), which are proteins that regulate the cellular response to low oxygen conditions . By inhibiting VHL, the compound allows HIFs to accumulate, leading to increased expression of genes that promote adaptation to hypoxic conditions .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the hypoxia-inducible factor (HIF) pathway . Under normal oxygen conditions, HIFs are hydroxylated and recognized by VHL, leading to their degradation.
Result of Action
The inhibition of VHL and subsequent accumulation of HIFs can lead to a variety of cellular effects. These include increased production of erythropoietin (which stimulates red blood cell production), vascular endothelial growth factor (which promotes angiogenesis), and other proteins that help cells survive under hypoxic conditions . This makes the compound potentially useful for the treatment of conditions such as anemia and ischemia .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O3S/c1-25(23,24)20-8-4-13(5-9-20)16(22)19-7-6-14(10-19)21-11-15(17-18-21)12-2-3-12/h11-14H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSBSPWWGRDTKIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)N2CCC(C2)N3C=C(N=N3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
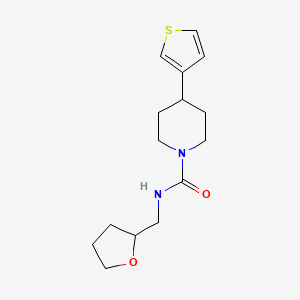
![8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2934837.png)
![2-Chloro-1-[2-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]propan-1-one](/img/structure/B2934838.png)
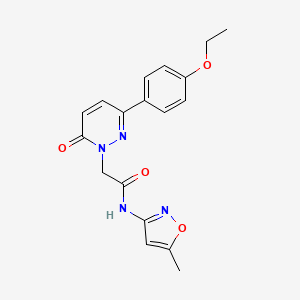
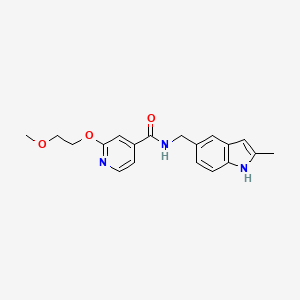
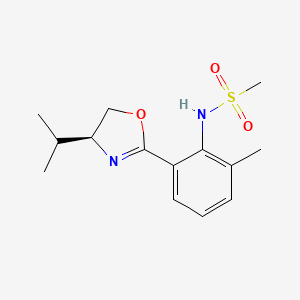

![2-Amino-4-methyl-7-oxo-9-(3,4,5-trimethoxyphenyl)-6,7,8,9-tetrahydrothieno[2,3-b:4,5-b']dipyridine-3-carbonitrile](/img/structure/B2934846.png)

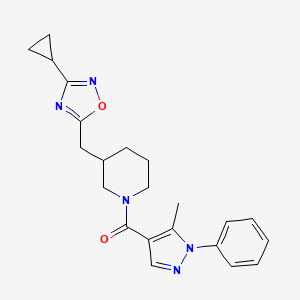

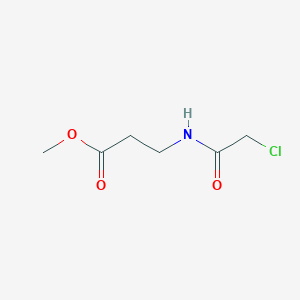
![(1,4-dimethyl-1H-pyrazol-5-yl)(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2934856.png)
